4-{6-[(2,4-Dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid
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Overview
Description
4-{6-[(2,4-Dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a triazolopyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[(2,4-Dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid typically involves multiple steps. One common method includes the formation of the triazolopyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions, such as using a base like sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{6-[(2,4-Dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{6-[(2,4-Dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{6-[(2,4-Dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like casein kinase 2 (CK2) or phosphoinositide 3-kinase (PI3K), which are involved in cell proliferation and survival pathways . The compound’s structure allows it to bind to these enzymes’ active sites, thereby blocking their activity and leading to the suppression of tumor cell growth.
Comparison with Similar Compounds
Similar Compounds
Azolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit various biological activities, including antiviral and antibacterial properties.
Triazolopyrimidines: Known for their use in medicinal chemistry, these compounds are explored for their potential as therapeutic agents.
Uniqueness
4-{6-[(2,4-Dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit multiple enzymes involved in disease pathways makes it a promising candidate for drug development.
Properties
Molecular Formula |
C22H21N5O3 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-[6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid |
InChI |
InChI=1S/C22H21N5O3/c1-12-4-9-17(13(2)10-12)26-20(28)18-14(3)25-22-23-11-24-27(22)19(18)15-5-7-16(8-6-15)21(29)30/h4-11,19H,1-3H3,(H,26,28)(H,29,30)(H,23,24,25) |
InChI Key |
HVGMNILLZHMPSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)C(=O)O)C)C |
Origin of Product |
United States |
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